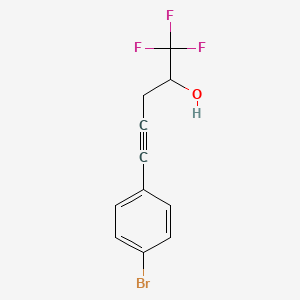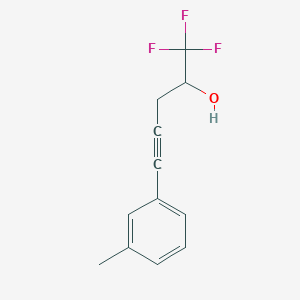
1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol is a useful research compound. Its molecular formula is C12H11F3O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum Mechanical Calculations and Spectroscopic Investigations
Research on compounds structurally similar to 1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol, like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, has involved quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations. Such studies offer insights into molecular structural parameters, vibrational frequencies, and non-linear properties, which are crucial for understanding the electronic and optical properties of materials for potential applications in molecular electronics and photonics (Govindasamy & Gunasekaran, 2015).
Luminescence and Material Science
Fluorinated compounds play a significant role in material science, particularly in the development of luminescent materials. For instance, ytterbium(III) beta-diketonate complexes with fluorinated ligands have been synthesized and characterized, demonstrating the impact of fluorination on luminescence properties. Such materials are valuable for optical applications, including optical amplifiers and sensors (Martín‐Ramos et al., 2013).
Catalysis and Synthetic Chemistry
Tris(pentafluorophenyl)boron and similar fluorinated compounds have been used as catalysts in synthetic chemistry, demonstrating versatility in reactions like hydrosilylation of amides. This showcases the potential of fluorinated catalysts in facilitating reactions under mild conditions while exhibiting functional group tolerance, which is crucial for developing new synthetic methodologies (Chadwick et al., 2014).
Antimicrobial Agents
Derivatives structurally related to this compound have been explored for their potential as antimicrobial agents. For example, new series of 1,2,3-triazolyl pyrazole derivatives have been synthesized and shown to exhibit broad-spectrum antimicrobial activities. This indicates the role of fluorinated compounds in developing new pharmaceuticals and antimicrobial agents (Bhat et al., 2016).
Polymer Science
In polymer science, the introduction of fluorinated groups has been utilized to modify the properties of polymeric materials. Studies on fluorinated polyimides, for example, highlight how trifluoromethyl groups influence the optical, thermal, and dielectric properties of polymers, making them suitable for advanced applications in electronics and optics (Jang et al., 2007).
Propriétés
IUPAC Name |
1,1,1-trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c1-9-4-2-5-10(8-9)6-3-7-11(16)12(13,14)15/h2,4-5,8,11,16H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFANUWQWFOIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone](/img/structure/B1531749.png)
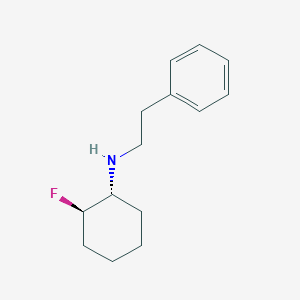
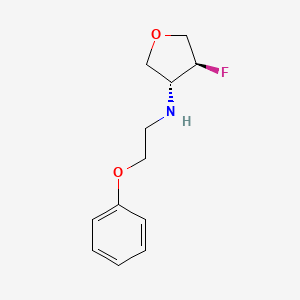
amine](/img/structure/B1531752.png)
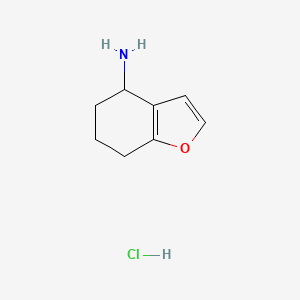
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
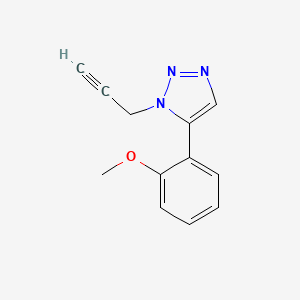
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)

